molecular formula C13H15F2NO3 B13501599 Benzyl (3,3-difluoro-1-(hydroxymethyl)cyclobutyl)carbamate

Benzyl (3,3-difluoro-1-(hydroxymethyl)cyclobutyl)carbamate

Cat. No.: B13501599
M. Wt: 271.26 g/mol
InChI Key: RFCHHUHQXDECJF-UHFFFAOYSA-N
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Description

Benzyl (3,3-difluoro-1-(hydroxymethyl)cyclobutyl)carbamate is an organic compound that features a cyclobutyl ring substituted with difluoromethyl and hydroxymethyl groups, and a benzyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (3,3-difluoro-1-(hydroxymethyl)cyclobutyl)carbamate typically involves multiple steps. One common approach is the cyclization of a suitable precursor to form the cyclobutyl ring, followed by the introduction of the difluoromethyl and hydroxymethyl groups. The final step involves the formation of the carbamate linkage with benzyl alcohol. Reaction conditions often include the use of strong bases or acids, and the reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl (3,3-difluoro-1-(hydroxymethyl)cyclobutyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl compound.

    Reduction: The difluoromethyl group can be reduced to a monofluoromethyl or methyl group.

    Substitution: The benzyl carbamate moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of benzyl (3,3-difluoro-1-(formyl)cyclobutyl)carbamate.

    Reduction: Formation of benzyl (3-fluoro-1-(hydroxymethyl)cyclobutyl)carbamate.

    Substitution: Formation of various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Benzyl (3,3-difluoro-1-(hydroxymethyl)cyclobutyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Benzyl (3,3-difluoro-1-(hydroxymethyl)cyclobutyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards its target. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the interaction. The benzyl carbamate moiety can modulate the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (3,3-difluoro-1-(hydroxymethyl)cyclopropyl)carbamate
  • Benzyl (3,3-difluoro-1-(hydroxymethyl)cyclopentyl)carbamate
  • Benzyl (3,3-difluoro-1-(hydroxymethyl)cyclohexyl)carbamate

Uniqueness

Benzyl (3,3-difluoro-1-(hydroxymethyl)cyclobutyl)carbamate is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs. The presence of the difluoromethyl group further enhances its chemical stability and biological activity.

Properties

Molecular Formula

C13H15F2NO3

Molecular Weight

271.26 g/mol

IUPAC Name

benzyl N-[3,3-difluoro-1-(hydroxymethyl)cyclobutyl]carbamate

InChI

InChI=1S/C13H15F2NO3/c14-13(15)7-12(8-13,9-17)16-11(18)19-6-10-4-2-1-3-5-10/h1-5,17H,6-9H2,(H,16,18)

InChI Key

RFCHHUHQXDECJF-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(F)F)(CO)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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